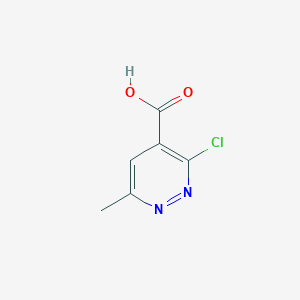

3-Chloro-6-methylpyridazine-4-carboxylic acid

Description

3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS: 914637-40-4) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. Its structure features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3, a methyl group at position 6, and a carboxylic acid group at position 4 .

Properties

IUPAC Name |

3-chloro-6-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILMNHDPYZDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650255 | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-40-4 | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and methylating agents.

Methylation: The pyridazine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.

Carboxylation: The methylated pyridazine undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide or formic acid under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-methylpyridazine-4-carboxylic acid may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic substitution under basic or acidic conditions:

Key Findings :

-

Substitution efficiency depends on solvent polarity and temperature.

-

Steric hindrance from the methyl group at position 6 slows substitution kinetics compared to non-methylated analogs.

Esterification and Amidation

The carboxylic acid group undergoes derivatization to form esters or amides:

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride) prior to amine coupling.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Optimization Notes :

-

Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields .

-

Electron-withdrawing groups on the boronic acid enhance coupling rates.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation:

| Conditions | Temperature/Time | Products Formed | Yield | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 hr | 3-Chloro-6-methylpyridazine | 90% | |

| Cu powder, quinoline | 200°C, 1 hr | 3-Chloro-6-methylpyridazine | 88% |

Applications :

Oxidation and Reduction

Controlled redox reactions modify the pyridazine core:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 3-Chloro-6-methylpyridazine-4-carboxylic acid N-oxide | |

| Reduction | H₂, Pd/C, EtOH | 3-Chloro-6-methyl-1,4-dihydropyridazine-4-carboxylic acid |

Challenges :

-

Over-oxidation can lead to ring-opening byproducts.

-

Hydrogenation requires careful pressure control to avoid over-reduction.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Structural Impact :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-Chloro-6-methylpyridazine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

- Pyridazinylureas : Used in the formulation of herbicides and fungicides, these compounds exhibit potent biological activities against a range of pests and diseases.

- Terrestrial Herbicides : The compound is utilized in the development of herbicides that target specific weeds without affecting crops, enhancing agricultural productivity .

Case Study: Synthesis of Pyridazinyl Compounds

Research indicates that derivatives synthesized from 3-chloro-6-methylpyridazine-4-carboxylic acid demonstrate significant herbicidal activity. For instance, compounds derived from this acid have shown effective control over various weed species in agricultural settings .

Agricultural Applications

Herbicide Development

The compound is integral to the formulation of several herbicides, particularly those targeting grassy and broadleaf weeds. Its effectiveness stems from its ability to inhibit specific biochemical pathways in plants.

| Herbicide Type | Target Weeds | Active Ingredient |

|---|---|---|

| Selective Herbicides | Grassy Weeds | Pyridazinylureas derived from the acid |

| Non-selective Herbicides | Broadleaf Weeds | Various formulations including derivatives |

Crystal Engineering and Material Science

3-Chloro-6-methylpyridazine-4-carboxylic acid has been studied for its crystal engineering properties due to its unique molecular structure, which allows for the formation of various crystalline forms. The presence of functional groups such as carboxylic acids and chlorines facilitates hydrogen bonding, leading to diverse packing arrangements in solid-state forms.

Case Study: Crystal Structure Analysis

A study published in Crystal Engineering highlighted the formation of hydrogen bonds between this compound and other amines, demonstrating its utility in designing new materials with specific physical properties . The analysis provided insights into the intermolecular interactions that stabilize these structures.

Mechanism of Action

The mechanism by which 3-Chloro-6-methylpyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under inert atmosphere at 2–8°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Synthetic Relevance : Used as a building block in medicinal chemistry, particularly for synthesizing pyridazine derivatives with biological activities .

Comparison with Structural Analogs

The compound is compared below with four structurally related heterocyclic compounds, focusing on molecular features, physical properties, and applications.

Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine-4-carboxylic acid | 914637-40-4 | C₆H₅ClN₂O₂ | 172.57 | Cl (C3), CH₃ (C6) | Carboxylic acid |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Cl (C2), CH₃ (C6) | Carboxylic acid |

| 6-Chloro-3-methoxypyridazine-4-carboxylic acid | Not available | C₆H₅ClN₂O₃ | 188.57 | Cl (C6), OCH₃ (C3) | Carboxylic acid |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 | Cl (C3), CH₃ (C6) | None |

| 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 54709-10-3 | C₁₁H₁₀ClN₂O₃ | 260.67 | Cl (C5), cyclopropyl (C6), CH₃ (C3) | Carboxylic acid, isoxazole ring |

Key Observations

Ring System Variations :

- The pyridazine ring (two adjacent nitrogens) in the target compound contrasts with the pyrimidine ring (two nitrogens at positions 1 and 3) in 2-chloro-6-methylpyrimidine-4-carboxylic acid . This difference alters electronic properties and reactivity.

- 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid incorporates an isoxazole ring fused to pyridine, enhancing steric bulk and altering solubility .

Substituent Effects: The carboxylic acid group in the target compound increases polarity and hydrogen-bonding capacity compared to non-acidic analogs like 3-chloro-6-methylpyridazine .

Physical Properties :

- The target compound’s storage requirements (inert atmosphere, low temperature) suggest higher sensitivity to moisture/oxidation than 3-chloro-6-methylpyridazine , which is liquid at room temperature .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid shares the same molecular formula as the target compound but exhibits distinct crystallographic behavior due to ring nitrogen positioning .

Applications: Medicinal Chemistry: Pyridazine derivatives like the target compound are precursors for anti-bacterial, anti-viral, and anti-platelet agents . Chemical Intermediates: 6-Chloro-3-methoxypyridazine-4-carboxylic acid is used in multi-step syntheses involving borohydride reductions , while non-carboxylic analogs (e.g., 3-chloro-6-methylpyridazine) serve as simpler building blocks .

Research Findings and Data Gaps

Unexplored Areas

- Pyrimidine vs. Pyridazine Bioactivity: No direct comparison exists between the biological activities of pyrimidine and pyridazine analogs, necessitating pharmacological studies.

Biological Activity

3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS No. 914637-40-4) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, including antibacterial effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Melting Point : 165–167 °C

- Density : Not specified

Antibacterial Activity

Research indicates that 3-Chloro-6-methylpyridazine-4-carboxylic acid exhibits significant antibacterial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Case Study: Inhibition of Bacterial Growth

A study highlighted the effectiveness of this compound in inhibiting the growth of Bacillus subtilis. When applied at sublethal doses, it attenuated the production of metabolites crucial for bacterial survival, showcasing its potential as a therapeutic agent against bacterial infections .

Protozoacidal Activity

In addition to its antibacterial properties, the compound has shown protozoacidal effects. It has been reported to possess activity against various protozoan pathogens, making it a candidate for further investigation in parasitic diseases .

The biological activity of 3-Chloro-6-methylpyridazine-4-carboxylic acid can be attributed to its interaction with specific enzymes and metabolic pathways in bacteria. By targeting PPTases, it disrupts essential processes such as fatty acid synthesis and secondary metabolism, leading to reduced virulence and cell viability .

Research Findings and Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.